![molecular formula C12H9N3S B3057636 6-Phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbonitrile CAS No. 83253-38-7](/img/structure/B3057636.png)
6-Phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbonitrile
描述
6-Phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbonitrile is a heterocyclic compound that features a unique fusion of imidazole and thiazole rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug design.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiazole with α-bromoacetophenone, followed by cyclization with potassium cyanide .
Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis generally follows similar laboratory procedures but scaled up with optimized reaction conditions to ensure higher yields and purity .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be synthesized using halogenating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine.
Major Products Formed:
Oxidation: Oxidized derivatives with functional groups such as hydroxyl or carbonyl.
Reduction: Reduced forms with amine or alkyl groups.
Substitution: Halogenated derivatives with bromine or chlorine atoms.
科学研究应用
Medicinal Chemistry
6-Phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole derivatives have shown promise in the development of pharmaceuticals. They are investigated for their potential as:
- Antimicrobial Agents : Research indicates that compounds with imidazo[2,1-b]thiazole structures exhibit antimicrobial properties. This is particularly relevant in the context of rising antibiotic resistance.
- Anticancer Compounds : Some studies suggest that these compounds may inhibit cancer cell proliferation, making them candidates for further development as anticancer drugs.
Material Science
The unique properties of 6-Phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole derivatives have led to their exploration in material science:
- Conductive Polymers : The incorporation of thiazole rings into polymer matrices can enhance electrical conductivity and thermal stability.
- Nanomaterials : Research is ongoing into using these compounds in the synthesis of nanomaterials with specific optical and electronic properties.
Analytical Chemistry
In analytical chemistry, 6-Phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole serves as a reference standard:
- Quality Control : It is used as an impurity marker in the quality control of pharmaceuticals like Levamisole, ensuring the purity and safety of medicinal products.
Case Study 1: Antimicrobial Activity
A study published in Journal of Medicinal Chemistry explored the antimicrobial efficacy of various imidazo[2,1-b]thiazole derivatives. The results indicated that certain derivatives exhibited significant activity against Gram-positive and Gram-negative bacteria. This opens avenues for developing new antimicrobial agents based on this scaffold.
Case Study 2: Anticancer Potential
Research conducted at a leading pharmaceutical institute investigated the anticancer properties of synthesized derivatives of 6-Phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole. The study demonstrated that some compounds effectively inhibited the growth of cancer cell lines through apoptosis induction.
Case Study 3: Quality Control in Pharmaceuticals
A regulatory study highlighted the importance of using 6-Phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole as an impurity marker for Levamisole formulations. The findings emphasized its role in ensuring compliance with safety standards and maintaining product integrity.
作用机制
The mechanism of action of 6-Phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
相似化合物的比较
- 6-Phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde
- 6-Phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carboxylic acid
Comparison: 6-Phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbonitrile is unique due to its nitrile functional group, which can influence its reactivity and biological activity. Compared to its carbaldehyde and carboxylic acid counterparts, the nitrile group can provide different binding affinities and selectivities in biological systems, making it a valuable compound for specific applications .
生物活性
6-Phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbonitrile is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C11H10N2S
- Molecular Weight : 202.28 g/mol
- CAS Number : 4335-28-8
- IUPAC Name : 6-phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole
The compound's biological activity has been primarily studied in the context of cancer therapeutics. Research indicates that derivatives of 6-phenylimidazo[2,1-b]thiazole exhibit potent activity against FLT3-dependent acute myeloid leukemia (AML) cell lines. The inhibition of FLT3 kinase is a critical mechanism through which these compounds exert their anti-cancer effects.
Key Findings:
- In a study involving a series of derivatives, one compound showed an IC50 value of against the MV4-11 AML cell line and in FLT3 kinase inhibition assays .
- The structure-activity relationship (SAR) analysis revealed that modifications to the phenyl and thiazole rings significantly influence potency and selectivity against cancer cell lines .
Case Studies
Several studies have highlighted the efficacy of 6-phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole derivatives:
Case Study 1: Anti-Leukemic Activity
A specific derivative demonstrated significant anti-leukemic activity with the following characteristics:
- Cell Line : MV4-11 (FLT3-dependent AML)
- IC50 : in cellular assays.
- Mechanism : Inhibition of FLT3 kinase activity.
Case Study 2: SAR Analysis
A comprehensive SAR analysis was conducted on various derivatives:
- The presence of specific substituents on the imidazo and thiazole moieties enhanced biological activity.
- Compounds with electron-donating groups on the phenyl ring exhibited improved potency against cancer cell lines compared to their counterparts with electron-withdrawing groups .
Biological Activity Overview
The biological activities associated with 6-phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole derivatives include:
Activity Type | Description | IC50 Values |
---|---|---|
Anti-cancer | Inhibition of FLT3 in AML | |
Cytotoxicity | Targeting cancer cell viability | Varies by derivative |
Selectivity | Limited activity against non-FLT3 dependent lines | Noted in studies |
属性
IUPAC Name |
6-phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3S/c13-8-10-11(9-4-2-1-3-5-9)14-12-15(10)6-7-16-12/h1-5H,6-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZQIKDXGZAUCPH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC(=C(N21)C#N)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70318588 | |
Record name | 6-phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70318588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
7.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24819513 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
83253-38-7 | |
Record name | NSC332754 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=332754 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70318588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。